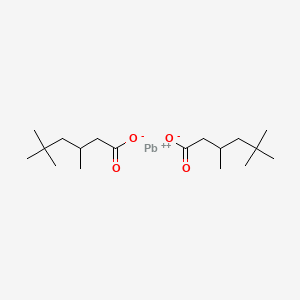
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid is a chemical compound with the IUPAC name bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonate. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid typically involves the reaction of 4-methylphenyl iodide with 2,5-dichlorobenzenesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions produce reduced forms. Substitution reactions result in the formation of new compounds with substituted groups .
Scientific Research Applications
Bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid include:
- Bis(4-methylphenyl)iodonium chloride
- Bis(4-methylphenyl)iodonium bromide
- Bis(4-methylphenyl)iodonium nitrate
Uniqueness
What sets bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid apart from these similar compounds is its specific combination of 4-methylphenyl iodide and 2,5-dichlorobenzenesulfonic acid, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
6293-69-2 |
|---|---|
Molecular Formula |
C20H17Cl2IO3S |
Molecular Weight |
535.2 g/mol |
IUPAC Name |
bis(4-methylphenyl)iodanium;2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C14H14I.C6H4Cl2O3S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;7-4-1-2-5(8)6(3-4)12(9,10)11/h3-10H,1-2H3;1-3H,(H,9,10,11)/q+1;/p-1 |
InChI Key |
LUTPIKFQUARVCQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


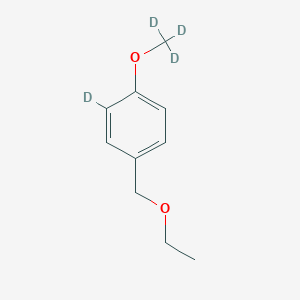
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
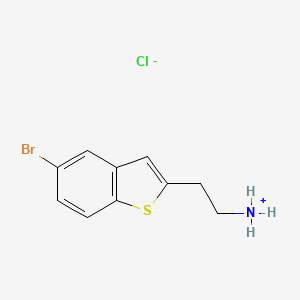
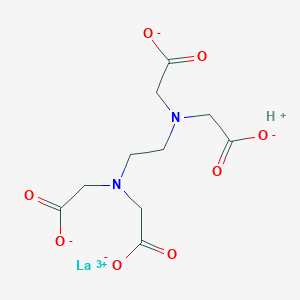
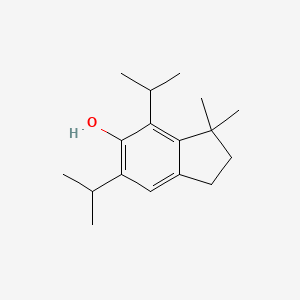
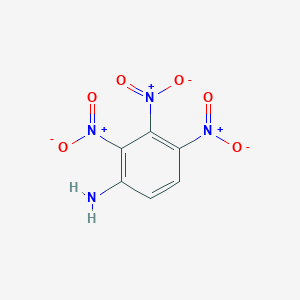
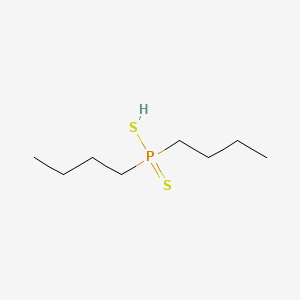
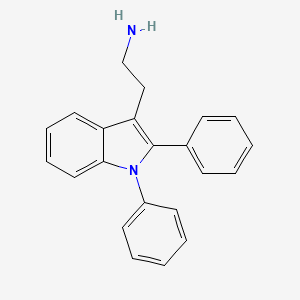

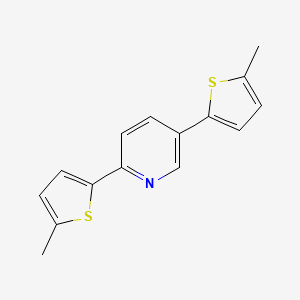

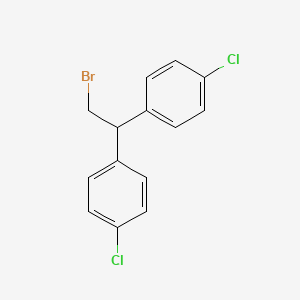
![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
